4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide
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Overview
Description
Hck-IN-1 is a selective inhibitor of the Nef-dependent hematopoietic cell kinase (Hck). It is a diphenylpyrazolo compound that blocks the kinase activity of the Nef:Hck complex in vitro with an IC50 value of 2.8 μM, while its activity against Hck alone is greater than 20 μM. Hck-IN-1 also inhibits wild-type HIV-1 replication with an IC50 value in the range of 100-300 nM .
Preparation Methods
The synthesis of Hck-IN-1 involves multiple steps, starting with the preparation of the diphenylpyrazolo core structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring.
Substitution reactions: Various substituents are introduced onto the pyrazole ring through substitution reactions.
Final coupling reactions: The final step involves coupling the substituted pyrazole with other aromatic compounds to form the diphenylpyrazolo structure.
Chemical Reactions Analysis
Hck-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Hck-IN-1 can undergo substitution reactions where different substituents are introduced onto the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hck-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Hck-IN-1 is used as a tool compound to study the inhibition of Hck and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of Hck in cellular signaling and its interactions with other proteins.
Medicine: Hck-IN-1 has potential therapeutic applications in the treatment of HIV-1 infections due to its ability to inhibit the replication of the virus. .
Mechanism of Action
Hck-IN-1 exerts its effects by binding to the Nef-dependent Hck complex, thereby inhibiting its kinase activity. The compound binds to a pocket residue, Asn126, which is crucial for the activity of the Nef:Hck complex. By blocking this interaction, Hck-IN-1 prevents the activation of downstream signaling pathways that are essential for the replication of HIV-1 and other cellular processes .
Comparison with Similar Compounds
Hck-IN-1 is unique in its selective inhibition of the Nef-dependent Hck complex. Similar compounds include other Hck inhibitors and Nef antagonists, such as:
Ibrutinib: A well-known Hck inhibitor used in the treatment of certain cancers and autoimmune diseases.
Curcumin derivatives: These compounds have been shown to inhibit Hck and other kinases, but they often suffer from stability issues in the cellular environment.
Hck-IN-1 stands out due to its high selectivity and potency in inhibiting the Nef-dependent Hck complex, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O3S/c17-10-2-1-3-11(8-10)19-20-14-13(21-22(15(14)24)16(18)27)9-4-6-12(7-5-9)23(25)26/h1-8,21H,(H2,18,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQSBTDRMOZWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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